N-ethyl-3-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-thiophen-3-ylpropan-2-yl)benzamide
Description
N-ethyl-3-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-thiophen-3-ylpropan-2-yl)benzamide is a complex organic compound that features a benzamide core linked to an oxazolidinone ring and a thiophene moiety
Properties
IUPAC Name |
N-ethyl-3-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-thiophen-3-ylpropan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-20(14(2)11-15-7-10-25-13-15)18(22)16-5-4-6-17(12-16)21-8-9-24-19(21)23/h4-7,10,12-14H,3,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJIKYKZHIFUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)CC1=CSC=C1)C(=O)C2=CC(=CC=C2)N3CCOC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-thiophen-3-ylpropan-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazolidinone ring, which can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. The thiophene moiety can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The final step involves coupling the oxazolidinone and thiophene intermediates with the benzamide core through amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-thiophen-3-ylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazolidinone ring can be reduced to an amino alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating mixtures, Lewis acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
N-ethyl-3-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-thiophen-3-ylpropan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving oxidative stress or enzyme inhibition.
Mechanism of Action
The mechanism of action of N-ethyl-3-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-thiophen-3-ylpropan-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone ring can act as a pharmacophore, interacting with active sites of enzymes, while the thiophene moiety can enhance binding affinity through π-π interactions. The benzamide core can further stabilize these interactions, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide: Lacks the thiophene moiety, which may result in different binding affinities and biological activities.
N-(1-thiophen-3-ylpropan-2-yl)benzamide: Lacks the oxazolidinone ring, which may affect its pharmacological properties.
3-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-thiophen-3-ylpropan-2-yl)benzamide: Similar structure but without the ethyl group, potentially altering its chemical reactivity and biological interactions.
Uniqueness
N-ethyl-3-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-thiophen-3-ylpropan-2-yl)benzamide is unique due to the combination of its oxazolidinone ring, thiophene moiety, and benzamide core. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
